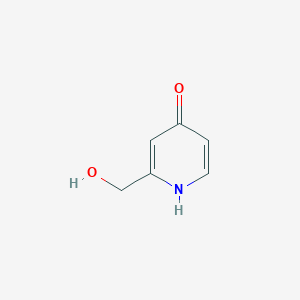
1-(2-氟乙基)三唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)triazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6FN3O2. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
科学研究应用
1-(2-Fluoroethyl)triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes
作用机制
Target of Action
Triazole compounds have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Triazole compounds are known for their unique properties, inert nature, and ability to mimic amide bonds . These characteristics allow them to interact with their targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that triazole compounds have been associated with a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . These effects suggest that triazole compounds may interact with multiple biochemical pathways.
Result of Action
Some triazole compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(2-Fluoroethyl)triazole-4-carboxylic acid may have similar effects.
准备方法
The synthesis of 1-(2-Fluoroethyl)triazole-4-carboxylic acid typically involves the reaction of 2-fluoroethyl azide with propiolic acid under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction proceeds as follows:
Reactants: 2-fluoroethyl azide and propiolic acid.
Catalyst: Copper (I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: Room temperature to 50°C.
Reaction Time: 12-24 hours.
Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
1-(2-Fluoroethyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as sulfuric acid (H2SO4) or palladium on carbon (Pd/C). Major products formed from these reactions include various substituted triazoles and their derivatives .
相似化合物的比较
1-(2-Fluoroethyl)triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloroethyl)triazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-(2-Bromoethyl)triazole-4-carboxylic acid: Contains a bromine atom, which may affect its chemical stability and reactivity.
1-(2-Iodoethyl)triazole-4-carboxylic acid: The presence of iodine can influence the compound’s electronic properties and reactivity.
The uniqueness of 1-(2-Fluoroethyl)triazole-4-carboxylic acid lies in the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its halogenated analogs .
属性
IUPAC Name |
1-(2-fluoroethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O2/c6-1-2-9-3-4(5(10)11)7-8-9/h3H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJGMLUIQODMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
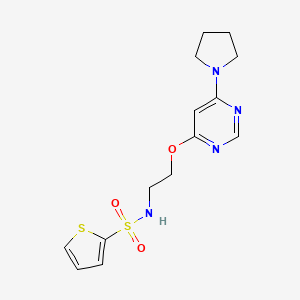
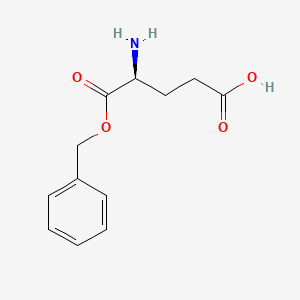
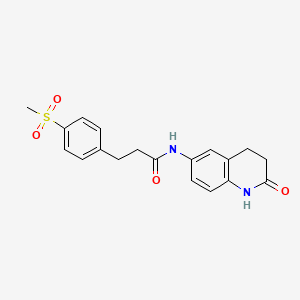
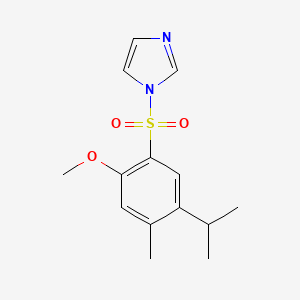
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2540948.png)
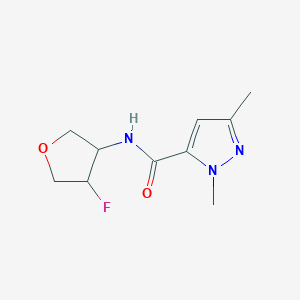
![2-(trifluoromethyl)-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2540952.png)
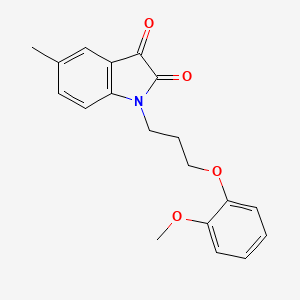
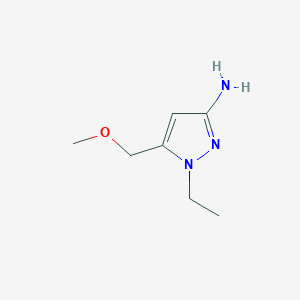
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)
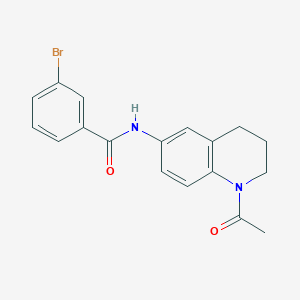
![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)
